molecular formula C8H15NO2 B15255531 2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one

2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one

Cat. No.: B15255531
M. Wt: 157.21 g/mol
InChI Key: XAGXDMFYEZWDRA-UHFFFAOYSA-N
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Description

2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one is an organic compound with the molecular formula C₈H₁₅NO₂ It is a cyclobutyl derivative with a methoxy group and a methylamino group attached to the ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one typically involves the reaction of cyclobutanone with methanol and methylamine under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the desired product. The general reaction scheme is as follows:

  • Cyclobutanone + Methanol + Methylamine → this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Techniques such as distillation, crystallization, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
  • Reduction: Reduction reactions can convert the compound into alcohols or amines.
  • Substitution: The methoxy and methylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic medium.
  • Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products:

  • Oxidation: Formation of ketones or carboxylic acids.
  • Reduction: Formation of alcohols or amines.
  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one has several scientific research applications, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
  • Biology: Studied for its potential biological activity and interactions with biomolecules.
  • Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

  • 2-Methoxy-1-[1-(amino)cyclobutyl]ethan-1-one
  • 2-Methoxy-1-[1-(ethylamino)cyclobutyl]ethan-1-one
  • 2-Methoxy-1-[1-(propylamino)cyclobutyl]ethan-1-one

Comparison: 2-Methoxy-1-[1-(methylamino)cyclobutyl]ethan-1-one is unique due to the presence of both methoxy and methylamino groups, which confer specific chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2-methoxy-1-[1-(methylamino)cyclobutyl]ethanone

InChI

InChI=1S/C8H15NO2/c1-9-8(4-3-5-8)7(10)6-11-2/h9H,3-6H2,1-2H3

InChI Key

XAGXDMFYEZWDRA-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCC1)C(=O)COC

Origin of Product

United States

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